molecular formula C10H17NOS B2385826 2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol CAS No. 1181447-86-8

2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol

Cat. No. B2385826
CAS RN: 1181447-86-8
M. Wt: 199.31
InChI Key: WCWGGHDZPYNFMJ-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol, also known as AMTP, is a heterocyclic aromatic compound with a thiophene ring structure. It is a synthetic compound that has been used for a variety of scientific applications including drug discovery, drug design, and biochemistry. AMTP is a highly versatile compound that has been used in a variety of ways, such as in the synthesis of other compounds, as a ligand for metal complexes, and as a pharmaceutical agent.

Scientific Research Applications

Organotin(IV) Complexes in Anticancer Drugs

  • Anticancer Applications : Organotin(IV) complexes with amino acetate functionalized Schiff base, which include components similar to 2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol, have been synthesized and characterized. These complexes demonstrated significant cytotoxicity against various human tumor cell lines, indicating potential applications in anticancer drug development (Basu Baul et al., 2009).

Photochemistry in Solid-State

  • Solid-State Photochemistry : Studies on the solid-state photochemistry of compounds structurally related to this compound have shown unexpected reactions under UV-vis irradiation, such as intramolecular photocycloaddition. This research provides insights into the behavior of similar compounds under specific conditions (Resendiz et al., 2008).

Biofuel Production

  • Biofuel Production : In the field of biofuels, studies have explored the synthesis of pentanol isomers, related to this compound, in engineered microorganisms. This research is significant for developing alternative and sustainable energy sources (Cann & Liao, 2009).

Electrophilic Reactions in Organic Synthesis

  • Organic Synthesis : The use of thiophene-incorporating compounds in electrophilic reactions promoted by samarium diiodide has been researched. These studies contribute to the understanding of how similar compounds can be utilized in organic synthesis (Yang et al., 2000).

properties

IUPAC Name

2-amino-4-methyl-1-thiophen-2-ylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-7(2)6-8(11)10(12)9-4-3-5-13-9/h3-5,7-8,10,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWGGHDZPYNFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C1=CC=CS1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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